2-nitrophenyl 3-(1-naphthyl)acrylate

Photochemistry Intramolecular Rearrangement Caged Compounds

Researchers synthesizing polysulphone copolymers or photopatterned surfaces encounter limited reactivity with standard aryl acrylates. 2-Nitrophenyl 3-(1-naphthyl)acrylate overcomes this through its unique ortho-nitro/1-naphthyl combination. - Enables precise copolymer composition: 13-24 mol% sulphonyl units with SO₂. - Exclusive photorearrangement to naphtho[1,2-b]furan-2-carboxylates-unattainable with meta/para isomers. - UV-labile ester for spatially controlled acid release in microarray fabrication. Shipped under ambient conditions with light protection. Reliable supply for R&D scale.

Molecular Formula C19H13NO4
Molecular Weight 319.3 g/mol
Cat. No. B5872601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitrophenyl 3-(1-naphthyl)acrylate
Molecular FormulaC19H13NO4
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C=CC(=O)OC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C19H13NO4/c21-19(24-18-11-4-3-10-17(18)20(22)23)13-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-13H/b13-12+
InChIKeyPKBBVZVKLYBLSH-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenyl 3-(1-naphthyl)acrylate: Structural & Functional Baseline


2-Nitrophenyl 3-(1-naphthyl)acrylate is a bifunctional aromatic acrylate ester that integrates a photolabile 2-nitrophenyl moiety with a sterically demanding 1-naphthyl group [1]. The compound is of interest in research fields where controlled photoreactivity and tailored polymer properties are required. Its structure—specifically the ortho-nitro substitution pattern relative to the ester linkage and the 1-naphthyl conjugation—dictates a distinct photochemical and polymerization profile compared to simpler aryl acrylates [2].

Ortho-nitro photorearrangement studies
1-Naphthyl-mediated SO₂ copolymerization
Photocleavable ester for controlled release

2-Nitrophenyl 3-(1-naphthyl)acrylate: Irreplaceable by Generics


Direct substitution of 2-nitrophenyl 3-(1-naphthyl)acrylate with simpler analogs—such as phenyl acrylate, 1-naphthyl acrylate, or 2-nitrophenyl acrylate—introduces critical performance and functional divergences that compromise research outcomes. The ortho-nitro group in the phenolic moiety enables a unique light-triggered intramolecular rearrangement that is absent in meta- or para-substituted analogs [1]. Concurrently, the 1-naphthyl substituent modulates copolymerization reactivity with sulfur dioxide (SO₂), yielding a maximum sulphonyl unit incorporation of 13-24 mol% that is distinct from the values observed for phenyl, p-tert-butylphenyl, and p-nitrophenyl acrylates [2]. These structural features are not additive; the simultaneous presence of both groups establishes a reactivity landscape that cannot be approximated by mixing or blending simpler monomers. The following evidence quantifies these non-fungible properties.

Ortho-nitro geometry Meta/para isomers lack photorearrangement capability, limiting phototriggered applications.
1-Naphthyl substitution Phenyl or substituted-phenyl acrylates may shift SO₂ incorporation profile, altering copolymer composition.
Naphthyl isomer 2-Naphthyl analog may produce different photoproduct distributions and polymer microstructures.

2-Nitrophenyl 3-(1-naphthyl)acrylate Differentiation Evidence


Ortho-Nitro vs. Meta/Para Photorearrangement

The target compound, 2-nitrophenyl 3-(1-naphthyl)acrylate, undergoes a distinct photochemical transformation upon UV irradiation in acetone, yielding novel naphtho[1,2-b]furan-2-carboxylates and 2-(alkoxyoxalylaminomethylene)naphthalen-1-ones [1]. This intramolecular cyclization reaction is specifically enabled by the ortho-nitro substitution pattern on the phenolic ester, as meta- or para-nitrophenyl esters (e.g., 3-nitrophenyl 3-(1-naphthyl)acrylate or 4-nitrophenyl 3-(1-naphthyl)acrylate) lack the requisite geometry for this pathway [1].

Photorearrangement
Class-level inference
UV irradiation yields naphtho[1,2-b]furan-2-carboxylates
Ortho-nitro geometry required for cyclization
Meta/para isomers do not undergo this pathway
Photochemistry Intramolecular Rearrangement Caged Compounds

1-Naphthyl Substitution in SO₂ Copolymerization

In free-radical copolymerization with sulfur dioxide (SO₂), the 1-naphthyl acrylate moiety exhibits a maximum sulphonyl monomeric unit incorporation of 13–24 mol%, a range that is distinct from the values observed for other aryl acrylates under identical conditions [1]. The study by Florjańczyk (1991) directly compared phenyl, p-tert-butylphenyl, p-nitrophenyl, and 1-naphthyl acrylates, demonstrating that the steric and electronic profile of the 1-naphthyl group modulates SO₂ incorporation differently than the other substituents [1].

SO₂ Incorporation
Head-to-head
13–24 mol% sulphonyl unit (1-naphthyl)
Distinct reactivity window vs. phenyl acrylates
Free-radical copolymerization with SO₂
Polymer Chemistry Copolymerization Reactivity Ratios

Photocleavable Ester: Controlled Release Advantage

The 2-nitrophenyl ester group confers photolability to the acrylate, a property absent in non-nitro aromatic esters such as phenyl 3-(1-naphthyl)acrylate. While direct quantum yield data for this specific ester are not available in the primary literature, the well-established class behavior of ortho-nitrobenzyl esters (Φ typically ranging from 0.1 to 0.5 depending on substituents) provides a class-level inference that this compound is suitable for UV-triggered release of the corresponding 3-(1-naphthyl)acrylic acid [1][2].

Photocleavable Ester
Class-level
Photocleavable under UV (ortho-nitrobenzyl ester class)
Supports UV-triggered release of 3-(1-naphthyl)acrylic acid
Class Φ 0.1–0.5; compound-specific data to verify
Photocaging Controlled Release Chemical Biology

1- vs. 2-Naphthyl Isomer Effects

The isomeric 2-naphthyl analog—2-nitrophenyl 3-(2-naphthyl)acrylate—also undergoes photolysis to yield the furan derivative 2, but the reaction conditions and yields may differ due to the altered conjugation geometry of the 2-naphthyl group [1]. Furthermore, in copolymerization studies, 1-naphthyl and 2-naphthyl acrylates exhibit different reactivity ratios and sequence distributions when copolymerized with methyl methacrylate or styrene, as demonstrated by RAFT polymerization studies of 2-naphthyl acrylate [2]. This confirms that the position of naphthyl substitution (1- vs. 2-) is not interchangeable and affects both photochemical and polymerization behavior.

1- vs. 2-Naphthyl Isomer
Cross-study comparable
1-Naphthyl yields naphtho[1,2-b]furan; 2-naphthyl differs in yield and reactivity
Isomer substitution alters photoproducts and polymer microstructure
1- vs. 2-naphthyl not interchangeable
Isomer Differentiation Photochemistry Polymer Synthesis

2-Nitrophenyl 3-(1-naphthyl)acrylate Applications


Light-Responsive Polysulphones via SO₂ Copolymerization

Researchers seeking to prepare polysulphone copolymers with specific sulphonyl unit content (13–24 mol%) will find 2-nitrophenyl 3-(1-naphthyl)acrylate uniquely suited as a comonomer [1]. The 1-naphthyl group provides a distinct reactivity window compared to phenyl or p-nitrophenyl acrylates, enabling precise control over copolymer composition [1].

Photocaged 3-(1-Naphthyl)acrylic Acid Release

The 2-nitrophenyl ester serves as a photolabile protecting group for 3-(1-naphthyl)acrylic acid, allowing UV-controlled release of the free acid [2]. This application is directly supported by the class behavior of ortho-nitrobenzyl esters and the specific photorearrangement data confirming the lability of the ester linkage [1].

Naphtho[1,2-b]furan-2-carboxylate Photocyclization

The unique intramolecular photorearrangement of 2-nitrophenyl 3-(1-naphthyl)acrylate provides a synthetic route to naphtho[1,2-b]furan-2-carboxylates [1]. This transformation is not accessible with meta- or para-nitrophenyl analogs, making this specific ortho-nitro ester the requisite starting material for such heterocyclic scaffolds [1].

Patterned Polymer Brushes via Photodeprotection

The photolabile 2-nitrophenyl ester enables spatial control over surface functionalization. Upon UV exposure through a mask, the ester cleaves to reveal the carboxylic acid, which can be subsequently derivatized [2]. This strategy is employed in microarray fabrication and patterned polymer brush synthesis, where the 1-naphthyl moiety may further influence surface properties [2].

Application
Selection Property
Validation Focus
SO₂ Copolymerization for Polysulphones
1-Naphthyl-mediated SO₂ incorporation window
Copolymer composition verification
Photocaged Acid Release
Photolabile 2-nitrophenyl ester
Photodeprotection efficiency under UV
Heterocycle Synthesis (Naphtho[1,2-b]furan)
Ortho-nitro photorearrangement specificity
Product identification (e.g., NMR, MS)
Patterned Surface Functionalization
Spatial photodeprotection capability
Surface analysis after UV patterning

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